Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro-
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Overview
Description
Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro- is a chemical compound with the molecular formula C12H9NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro- typically involves the chlorination of dibenzo[b,e][1,4]dioxin-2-amine. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .
Industrial Production Methods
the general approach would involve similar chlorination reactions, scaled up with appropriate safety and environmental controls .
Chemical Reactions Analysis
Types of Reactions
Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of specialized materials and chemicals.
Mechanism of Action
The mechanism of action for Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites, altering the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]dioxin-2-amine: The parent compound without chlorination.
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A highly toxic dioxin with a similar structure.
Uniqueness
Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro- is unique due to its specific chlorination pattern, which may confer distinct chemical and biological properties compared to other dibenzodioxins .
Properties
IUPAC Name |
3,7,8-trichlorodibenzo-p-dioxin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3NO2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDXYGVQWQOTDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC3=CC(=C(C=C3O2)Cl)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30221948 |
Source
|
Record name | Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30221948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71721-80-7 |
Source
|
Record name | Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071721807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30221948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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